molecular formula C14H14N2O3 B5223308 ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate

ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate

Cat. No.: B5223308
M. Wt: 258.27 g/mol
InChI Key: JFMRKAAYWJBOST-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate is a nitrogen-containing heterocyclic compound It features a unique structure that includes a pyrroloquinazoline core, which is known for its potential biological activities

Preparation Methods

The synthesis of ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a substituted pyrrole with an acylating agent, followed by cyclization to form the quinazoline ring system. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

Ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate can be compared with other nitrogen-containing heterocyclic compounds, such as:

Properties

IUPAC Name

ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-19-14(18)11-7-8-12-15-10-6-4-3-5-9(10)13(17)16(11)12/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMRKAAYWJBOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=NC3=CC=CC=C3C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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